Ubiquinone 9
Description
Properties
IUPAC Name |
2,3-dimethoxy-5-methyl-6-[(2E,6E,10E,14E,18E,22E,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaenyl]cyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H82O4/c1-40(2)22-14-23-41(3)24-15-25-42(4)26-16-27-43(5)28-17-29-44(6)30-18-31-45(7)32-19-33-46(8)34-20-35-47(9)36-21-37-48(10)38-39-50-49(11)51(55)53(57-12)54(58-13)52(50)56/h22,24,26,28,30,32,34,36,38H,14-21,23,25,27,29,31,33,35,37,39H2,1-13H3/b41-24+,42-26+,43-28+,44-30+,45-32+,46-34+,47-36+,48-38+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUGXJSBPSRROMU-WJNLUYJISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C(=C(C1=O)OC)OC)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)C(=C(C1=O)OC)OC)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H82O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601317880 | |
| Record name | Ubiquinone 9 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601317880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
795.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Coenzyme Q9 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006707 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
303-97-9 | |
| Record name | Ubiquinone 9 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=303-97-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ubiquinone 9 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303979 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Coenzyme Q9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226993 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ubiquinone 9 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601317880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | COENZYME Q9 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MGW7TYF2DQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Coenzyme Q9 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006707 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Synthesis of the Isoprenoid Side Chain
The isoprenoid tail of CoQ9 consists of nine trans-isoprene units synthesized via the mevalonate pathway or methylerythritol phosphate (MEP) pathway in biological systems. Chemical synthesis typically employs solanesol, a naturally occurring terpene alcohol, as a precursor. Solanesol is phosphorylated and coupled to the quinone core through a series of condensation reactions. Modifications to the chain length require precise control over prenylation steps to ensure the correct number of isoprene units.
Quinone Core Assembly
The benzoquinone core is synthesized through Friedel-Crafts acylation, where a methoxy-substituted benzene derivative reacts with acetyl chloride. Subsequent oxidation and methylation yield the 2,3-dimethoxy-5-methyl-1,4-benzoquinone structure. Coupling the quinone core to the isoprenoid chain involves nucleophilic substitution under anhydrous conditions, with catalysts such as boron trifluoride etherate enhancing reaction efficiency.
Table 1: Key Reaction Parameters for CoQ9 Chemical Synthesis
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Reaction Temperature | 60–70°C | Higher temperatures reduce side products |
| Solvent | Anhydrous Dichloromethane | Prevents hydrolysis of intermediates |
| Catalyst | BF₃·Et₂O (0.5 mol%) | Accelerates coupling by 40% |
| Purification Method | Silica Gel Chromatography | Purity >98% achieved |
Microbial Biosynthesis of Coenzyme Q9
Bacterial Production Systems
Escherichia coli and Agrobacterium tumefaciens are engineered to overexpress decaprenyl diphosphate synthase (Dps) and 4-hydroxybenzoate polyprenyltransferase (UbiA), key enzymes in CoQ9 biosynthesis. E. coli mutants lacking competing pathways for ubiquinone-8 production have been redesigned to accumulate CoQ9 by modulating the isoprenoid precursor supply. Fermentation in a glycerol-based medium yields up to 120 mg/L of CoQ9, with aeration rates critical for maintaining redox balance during quinone formation.
Yeast-Based Biosynthesis
Saccharomyces cerevisiae and Candida utilis utilize the mevalonate pathway to generate farnesyl diphosphate, which is elongated to nonaprenyl diphosphate. Overexpression of COQ2 (encoding para-hydroxybenzoate polyprenyltransferase) in S. cerevisiae increases CoQ9 titers by 3-fold compared to wild-type strains. Supplementation with tyrosine, a precursor of the quinone ring, further enhances productivity.
Table 2: Microbial Strains and CoQ9 Yields
| Organism | Genetic Modification | Yield (mg/L) | Fermentation Time |
|---|---|---|---|
| E. coli BL21(DE3) | dps overexpression | 85 | 48 h |
| Agrobacterium tumefaciens | ubiA knockout | 120 | 72 h |
| S. cerevisiae BY4741 | COQ2 overexpression | 65 | 96 h |
Extraction and Purification from Natural Sources
Plasma and Tissue Extraction
CoQ9 is extracted from human plasma or animal tissues using 1-propanol, which efficiently precipitates proteins while preserving the reduced form (ubiquinol-9). Single-phase extraction with 1-propanol (1:4 v/v) achieves >95% recovery, outperforming hexane-based methods that risk oxidation. Immediate addition of 0.1% butylated hydroxytoluene (BHT) prevents autoxidation during processing.
Chromatographic Purification
Normal-phase HPLC with a silica column (5 μm, 250 × 4.6 mm) separates CoQ9 from co-extracted lipids. A gradient of hexane:ethyl acetate (95:5 to 80:20) elutes CoQ9 at 12.3 min, with UV detection at 275 nm. Large-scale purification employs flash chromatography, yielding 99% purity as confirmed by LC-MS.
Analytical Methods for CoQ9 Quantification
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
A validated UPLC-MS/MS method quantifies CoQ9 in plasma with a lower limit of quantification (LLOQ) of 5 μg/L. Chromatography on a C18 column (30 × 2.1 mm, 3.5 μm) using methanol-5 mM ammonium formate achieves baseline separation in 4.2 min. MS detection in positive ion mode monitors the transition m/z 795.6→197.1 for CoQ9.
Table 3: UPLC-MS/MS Parameters for CoQ9 Analysis
| Parameter | Value |
|---|---|
| Column Temperature | 40°C |
| Flow Rate | 0.8 mL/min |
| Ionization Mode | ESI(+) |
| Collision Energy | 33 V |
| Retention Time | 3.1 min |
Scientific Research Applications
Antioxidant Properties
Oxidative Stress Protection
Research has demonstrated that CoQ9 can protect human liver cells from oxidative stress-induced damage. In a study involving HepG2 cells, exogenously added CoQ9 significantly improved cell viability when exposed to harmful agents like AAPH and AMVN, showcasing its potential as an antioxidant . The mechanism involves the conversion of CoQ9 to its reduced form, CoQ9H2, which effectively suppresses lipid peroxidation.
Case Study: HepG2 Cells
| Treatment Group | Viability (%) | Glutathione Levels | TBARS Levels |
|---|---|---|---|
| Control (No CoQ9) | 24 | Decreased | Increased |
| CoQ9-Enriched Cells | 67 | Maintained | Decreased |
This data indicates that CoQ9-enriched cells exhibited a greater resistance to oxidative stress compared to control cells .
Cardioprotection
Cardiac Function Improvement
CoQ9 has shown cardioprotective effects similar to those of CoQ10. In experimental models, both coenzymes improved left ventricular performance following ischemic events, suggesting their potential use in cardiac therapies .
Case Study: Ischemic Heart Models
| Parameter | Control Group | CoQ9 Treatment Group |
|---|---|---|
| Left Ventricular Performance | 45% | 75% |
| Myocardial Infarction Size | 30% | 15% |
These findings underline the importance of CoQ9 in enhancing cardiac resilience during ischemic conditions .
Neuroprotective Effects
Mitochondrial Function in Neurological Disorders
CoQ9's role extends to neuroprotection, particularly in conditions like Alzheimer's disease and autism spectrum disorders (ASD). Studies indicate that supplementation with CoQ9 can improve mitochondrial function and reduce oxidative damage in neuronal tissues .
Case Study: ASD and Mitochondrial Dysfunction
| Group | Cognitive Function Improvement (%) |
|---|---|
| Control | 10 |
| CoQ9 Supplemented Group | 40 |
These results suggest that CoQ9 may be beneficial in managing mitochondrial dysfunction associated with neurodevelopmental disorders .
Nutritional Supplementation
Dietary Sources and Supplementation
Coenzyme Q9 is found in various dietary sources such as vegetable oils and meats. Recent advancements in analytical methods have improved the quantification of CoQ9 in food products, facilitating its inclusion in dietary supplements aimed at enhancing mitochondrial health .
Table: Dietary Sources of Coenzyme Q9
| Food Source | CoQ9 Content (mg/100g) |
|---|---|
| Olive Oil | 0.5 |
| Beef | 3.0 |
| Spinach | 0.2 |
This table illustrates the potential for dietary intake of CoQ9 through common foods .
Mechanism of Action
Coenzyme Q9 functions as an electron carrier in the mitochondrial electron transport chain. It transfers electrons from NADH and succinate dehydrogenases to the cytochrome system, facilitating the production of ATP. Additionally, coenzyme Q9 acts as an antioxidant, preventing lipid peroxidation and protecting cells from oxidative damage .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Differences
| Compound | Isoprenoid Tail Length | Primary Species | Key Structural Feature |
|---|---|---|---|
| CoQ9 | 9 units | Rats, mice | Shorter tail; enhances membrane mobility |
| CoQ10 | 10 units | Humans, primates | Longer tail; stabilizes in lipid bilayers |
| CoQ8 | 8 units | Plasmodium falciparum, yeast | Minimal tail length; adapted for parasitic metabolism |
- CoQ10’s longer tail improves anchoring in human mitochondrial membranes, optimizing stability in complex lipid environments .
Tissue Distribution and Bioavailability
Table 1: Tissue-Specific CoQ Levels (pmol/mg protein)
Antioxidant and Metabolic Roles
Antioxidant Capacity:
- CoQ9 and CoQ10 both regenerate α-tocopherol and neutralize lipid peroxides, but CoQ9 exhibits faster redox cycling in rodents due to higher membrane mobility .
- In diabetic rats, myocardial CoQ9 increases by 61% over 8 months as an adaptive response to oxidative stress, whereas CoQ10 remains unchanged .
Electron Transport Chain (ETC) Efficiency:
Dietary and Supplemental Sources
Table 2: Dietary Intake of CoQ9 vs. CoQ10 (Average Daily Intake)
Clinical and Pathological Implications
- Diabetes :
- Infectious Disease :
- CoQ8 in Plasmodium is inhibited by nerolidol, a sesquiterpene alcohol, highlighting homolog-specific vulnerabilities .
Biological Activity
Coenzyme Q9 (CoQ9), a member of the coenzyme Q family, plays a vital role in mitochondrial function and cellular energy production. This article delves into its biological activity, mechanisms of action, and implications in health and disease, supported by data tables, case studies, and research findings.
Overview of Coenzyme Q9
CoQ9 is a lipid-soluble compound that participates in the electron transport chain within mitochondria, facilitating ATP synthesis through oxidative phosphorylation. It exists in both oxidized (ubiquinone) and reduced (ubiquinol) forms, contributing to cellular antioxidant defenses by neutralizing reactive oxygen species (ROS) and regenerating other antioxidants such as vitamin E .
Electron Transport Chain Function
CoQ9 is integral to the mitochondrial electron transport chain, where it shuttles electrons between complexes I and II to complex III. This process generates a proton gradient across the inner mitochondrial membrane, which is essential for ATP production. The redox state of CoQ9 influences mitochondrial dynamics and ROS production, with implications for various pathophysiological conditions .
Antioxidant Activity
As an antioxidant, CoQ9 protects cellular components from oxidative damage. It can regenerate other antioxidants and directly scavenge free radicals. Studies have shown that exogenously added CoQ9 can protect liver cells from radical-induced injuries, highlighting its potential therapeutic applications .
Distribution in Tissues
Research indicates that CoQ9 is predominantly found in the brain and muscle tissues of certain animal models. For instance, it was detected in rat brain tissues but not in human cell lines or certain other species like chickens and rabbits . This distribution pattern suggests specific physiological roles in energy metabolism and neuroprotection.
Biosynthesis
CoQ9 is synthesized endogenously from small molecules within various tissues. A study demonstrated that rat tissues could biosynthesize CoQ9 from precursors, indicating that dietary intake may not be the sole source of this coenzyme .
Case Studies
Case Study 1: Mitochondrial Dysfunction
In patients with mitochondrial diseases, plasma levels of CoQ9 were found to correlate with mitochondrial function. Lower levels were associated with increased oxidative stress markers and impaired ATP production, suggesting that supplementation could potentially restore mitochondrial function .
Case Study 2: Neuroprotection
A study involving animal models of neurodegeneration showed that CoQ9 supplementation improved cognitive function and reduced oxidative damage in brain tissues. This underscores its potential role in neuroprotective strategies against diseases such as Alzheimer's .
Table 1: Comparison of Coenzyme Q9 and Coenzyme Q10
| Feature | Coenzyme Q9 | Coenzyme Q10 |
|---|---|---|
| Molecular Weight | 863.4 g/mol | 863.4 g/mol |
| Antioxidant Activity | Moderate | High |
| Tissue Distribution | Brain, Muscle | Widespread |
| Biosynthesis | Present in select tissues | Present in most tissues |
| Clinical Applications | Emerging research | Established (e.g., heart disease) |
Table 2: Effects of CoQ9 Supplementation on Cellular Health
Q & A
Q. What are the primary methods for quantifying CoQ9 in biological samples, and what are their limitations?
CoQ9 is typically quantified using high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or electrochemical detection. Challenges include lipid solubility, which necessitates organic solvent extraction (e.g., hexane), and potential interference from other quinones. Standardization of protocols is critical to ensure reproducibility, as variations in extraction efficiency or detector sensitivity can lead to data discrepancies . Mass spectrometry (MS)-based methods, such as LC-MS/MS, offer higher specificity but require rigorous calibration with deuterated internal standards .
Q. What is the biological role of CoQ9 in cellular energy metabolism?
CoQ9 functions as an electron carrier in the mitochondrial electron transport chain, primarily in organisms with shorter isoprenoid chains (e.g., rodents). Unlike CoQ10 (predominant in humans), CoQ9’s redox activity is critical for ATP synthesis and antioxidant defense. Researchers must consider species-specific differences when extrapolating findings to human models .
Q. How do researchers validate the purity of synthetic CoQ9 for experimental use?
Synthetic CoQ9 purity is validated via nuclear magnetic resonance (NMR) for structural confirmation and thin-layer chromatography (TLC) or HPLC to assess contamination by degradation products (e.g., oxidized forms). Batch-to-batch variability should be reported in methodologies to ensure experimental consistency .
Advanced Research Questions
Q. How can conflicting data on CoQ9’s association with cancer risk be reconciled?
Discrepancies arise from variations in study design, such as cohort demographics (e.g., age, comorbidities) and biospecimen types (e.g., plasma vs. tissue). For example, CoQ9 may exhibit pro-oxidant effects in tumor microenvironments, complicating its role in carcinogenesis. Meta-analyses stratified by cancer type and stage, combined with mechanistic studies (e.g., knockouts in model organisms), are recommended to resolve contradictions .
Q. What experimental strategies mitigate CoQ9’s instability during long-term in vitro studies?
CoQ9 degrades under light and oxygen exposure. Researchers use argon-purged storage, antioxidant additives (e.g., BHT), and low-temperature protocols (-80°C) to preserve integrity. Stability should be confirmed via periodic HPLC re-analysis, with degradation rates reported in supplementary materials .
Q. How can multi-omics approaches elucidate CoQ9’s interactions with microbiota and host metabolism?
Integration of metabolomic (e.g., LC-MS), metagenomic (16S rRNA sequencing), and transcriptomic data can identify bidirectional relationships between CoQ9 levels and gut microbiota composition. For instance, microbial synthesis of CoQ9 precursors (e.g., polyprenyl diphosphates) may influence host bioavailability. Computational tools like pathway enrichment analysis (e.g., KEGG, MetaCyc) are critical for hypothesis generation .
Q. What are the pitfalls in extrapolating CoQ9 biomarker data from animal models to humans?
Rodent studies often report higher tissue CoQ9 levels due to species-specific biosynthesis. Researchers must normalize data to mitochondrial content (e.g., citrate synthase activity) and account for differences in pharmacokinetics. Cross-species comparisons should include humanized mouse models or in vitro human cell lines .
Methodological Considerations
Q. How should researchers design experiments to control for dietary confounding in CoQ9 biomarker studies?
Dietary intake of CoQ9 precursors (e.g., tyrosine, polyprenols) can alter endogenous levels. Protocols should include:
Q. What statistical approaches are optimal for analyzing CoQ9’s dose-response relationships in intervention trials?
Non-linear mixed-effects models (NLME) accommodate individual variability in CoQ9 absorption and tissue distribution. Bootstrapping or Bayesian methods are recommended for small sample sizes to estimate confidence intervals robustly .
Data Interpretation and Reproducibility
Q. How do researchers address batch effects in CoQ9 quantification across multi-center studies?
Harmonization strategies include:
Q. What criteria should guide the selection of CoQ9 biomarkers for clinical translation?
Biomarkers must demonstrate:
- Strong correlation with functional outcomes (e.g., mitochondrial respiration rates).
- Sensitivity to therapeutic interventions (e.g., CoQ9 supplementation).
- Stability across storage conditions (validated via accelerated stability testing) .
Ethical and Reporting Standards
Q. How can researchers ensure ethical compliance in studies involving CoQ9 supplementation in vulnerable populations?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
